molecular formula C19H29ClN2O4 B13787006 Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride CAS No. 94088-64-9

Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride

Cat. No.: B13787006
CAS No.: 94088-64-9
M. Wt: 384.9 g/mol
InChI Key: JGQKZMFKXLKHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride involves the synthesis of the carbamate ester. The synthetic route typically includes the reaction of cyclohexyl isocyanate with 4-(2-morpholinoethoxy)phenol under controlled conditions . The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The carbamate bond (-OCONH-) undergoes hydrolysis under acidic or basic conditions, yielding cyclohexanol, carbon dioxide, and 4-(2-morpholinoethoxy)aniline. Reaction rates and products vary with pH:

Conditions Products Mechanism
Acidic (HCl) Cyclohexanol + CO₂ + 4-(2-morpholinoethoxy)aniline hydrochlorideAcid-catalyzed cleavage of C-O bond
Basic (NaOH) Cyclohexanol + CO₂ + 4-(2-morpholinoethoxy)aniline (free base)Base-mediated nucleophilic attack

This reaction is critical for understanding the compound’s stability in biological or industrial environments .

Nucleophilic Substitution at the Carbamate

The carbamate group participates in nucleophilic substitution reactions, enabling functionalization:

Nucleophile Product Conditions Key Application
Amines Urea derivativesPolar aprotic solvent, 60–80°CSynthesis of bioactive analogs
Alcohols AlkoxycarbamatesAcidic catalyst, refluxPolymer modification
Thiols ThiocarbamatesBasic conditions, RTProdrug development

The morpholinoethoxy group enhances solubility, facilitating reactions in aqueous media .

Oxidation of the Morpholine Ring

The morpholine moiety undergoes oxidation under strong conditions, altering its electronic properties:

Oxidizing Agent Conditions Product Impact on Bioactivity
H₂O₂ pH 3–5, 50°CMorpholine N-oxideIncreased polarity
KMnO₄ Acidic, 70–90°CRing-opened ketone derivativesLoss of receptor binding affinity

Oxidation studies highlight the compound’s susceptibility to metabolic degradation.

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes exothermically:

Temperature Major Products Hazards
200–250°C CO, NOₓ, char residuesToxic gas emission, fire risk

Thermal stability data are vital for safe storage and handling .

Comparative Reactivity with Analogues

The compound’s unique structure confers distinct reactivity compared to simpler carbamates:

Feature This Compound Phenylcarbamate Morpholinophenylcarbamate
Hydrolysis Rate Slower (due to steric hindrance)FastModerate
Nucleophilic Activity Enhanced (morpholinoethoxy activation)LowModerate
Oxidation Resistance ModerateHighLow

Structural modifications like the morpholinoethoxy group significantly influence reaction pathways .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential
The compound has been investigated for its potential therapeutic effects, particularly in relation to neurotransmitter receptors. Preliminary studies indicate that it may interact with these receptors, suggesting applications in treating neurological disorders or enhancing cognitive functions. The binding affinity of Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride to various biological targets is a focal point of ongoing research, which aims to elucidate its mechanism of action and therapeutic efficacy.

Drug Formulation
As a carbamate derivative, this compound can undergo typical reactions associated with carbamates, including hydrolysis and nucleophilic substitution. These properties make it suitable for further functionalization, allowing researchers to modify its structure for enhanced pharmacological activity or improved solubility in drug formulations.

Biological Interaction Studies

Binding Studies
Research has highlighted the compound's potential to bind to specific receptors and enzymes. These interaction studies are crucial for understanding its pharmacodynamics and pharmacokinetics, which inform drug design strategies. The interactions may lead to the development of new therapeutic agents targeting conditions such as inflammation or neurodegenerative diseases .

Case Studies
Several case studies have focused on the compound's role in modulating biological pathways. For instance, studies have shown its potential in downregulating pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases . Additionally, its unique structural features allow it to be compared with other similar compounds, providing insights into its distinct pharmacological properties.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)
this compound can be effectively analyzed using HPLC techniques. A reverse-phase HPLC method has been developed for its separation and quantification, utilizing acetonitrile and water as mobile phases. This method is scalable and suitable for both analytical and preparative purposes, making it valuable for pharmacokinetic studies .

Comparative Analysis Table

Compound Name Structure Features Unique Properties
This compoundCyclohexyl group + morpholinoethoxy substituentPotential binding to neurotransmitter receptors
PhenylcarbamateSimple phenolic structureLacks morpholinoethoxy substitution
MorpholinophenylcarbamateContains morpholine but lacks cyclohexyl groupDifferent solubility and activity due to alkyl substituents
CyclohexylcarbamateBasic cyclohexyl structureNo aromatic or morpholino components

Mechanism of Action

The mechanism of action of cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride can be compared with other similar compounds, such as:

Biological Activity

Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate monohydrochloride is a synthetic compound with significant potential in pharmacological applications. Its unique structure allows for various biological interactions, making it a candidate for therapeutic development. This article reviews its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H28N2O4
  • Molecular Weight : Approximately 348.4366 g/mol
  • CAS Number : 94088-64-9
  • Physical Properties :
    • Boiling Point: 469.5ºC at 760 mmHg
    • Flash Point: 237.8ºC
    • LogP: 4.09170

The compound features a cyclohexyl group linked to a phenyl ring, which is further substituted with a morpholinoethoxy group. This configuration contributes to its biological activity by enhancing solubility and receptor binding affinity .

Interaction Studies

Recent studies have shown that this compound has notable binding affinities to various biological targets, particularly neurotransmitter receptors. These interactions suggest potential therapeutic effects, particularly in the modulation of neurological pathways.

Pharmacological Implications

  • Neuropeptide Y Receptor Antagonism :
    • The compound has been investigated for its ability to antagonize neuropeptide Y (NPY) receptors, specifically the Y5 subtype. This action may contribute to appetite regulation, offering a potential approach for obesity treatment .
    • A study indicated that modifications in the cyclohexyl structure could enhance potency and selectivity for these receptors, which are implicated in food intake stimulation.
  • Cyclin-Dependent Kinase Inhibition :
    • Preliminary data suggest that this compound may exhibit inhibitory activity against cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Targeting CDKs has therapeutic implications in cancer treatment .
    • The modulation of CDK activity could lead to reduced cell proliferation in cancerous tissues.

Synthesis and Analytical Methods

The synthesis of this compound typically involves multi-step reactions that include the formation of the carbamate functional group from corresponding amines and carbonic acid derivatives. High-performance liquid chromatography (HPLC) methods have been developed for its analysis, ensuring purity and concentration assessments during synthesis .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
PhenylcarbamateSimple phenolic structureLacks morpholinoethoxy substitution
MorpholinophenylcarbamateContains morpholine but lacks cyclohexyl groupDifferent alkyl substituents affect solubility and activity
CyclohexylcarbamateBasic cyclohexyl structureDoes not have aromatic or morpholino components

This compound stands out due to its combination of cyclohexyl moiety and morpholinoethoxy substituent, which may confer distinct pharmacological properties compared to simpler derivatives.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds on various cellular models:

  • Obesity Treatment : Research indicates that antagonism of NPY receptors can significantly reduce food intake in animal models, suggesting that compounds like Cyclohexyl (4-(2-morpholinoethoxy)phenyl)carbamate may be effective in obesity management .
  • Cancer Therapy : Inhibition of CDKs by carbamate derivatives has shown promise in preclinical models of cancer, indicating a potential pathway for therapeutic intervention in malignancies characterized by dysregulated cell cycles .

Properties

CAS No.

94088-64-9

Molecular Formula

C19H29ClN2O4

Molecular Weight

384.9 g/mol

IUPAC Name

cyclohexyl N-[4-(2-morpholin-4-ylethoxy)phenyl]carbamate;hydrochloride

InChI

InChI=1S/C19H28N2O4.ClH/c22-19(25-18-4-2-1-3-5-18)20-16-6-8-17(9-7-16)24-15-12-21-10-13-23-14-11-21;/h6-9,18H,1-5,10-15H2,(H,20,22);1H

InChI Key

JGQKZMFKXLKHAZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(=O)NC2=CC=C(C=C2)OCCN3CCOCC3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.